molecular formula C17H26ClNO6 B5103832 N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B5103832
M. Wt: 375.8 g/mol
InChI Key: SGTJYKFYWBCUKI-UHFFFAOYSA-N
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Description

N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an ethoxy linkage, and an amine group. The presence of oxalic acid as a counterion further adds to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps. One common method starts with the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. Subsequent reaction with 2-(2-chloroethoxy)ethylamine under basic conditions yields the desired amine compound. Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2-Chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamini um
  • 2-(2-chloro-5-methylphenoxy)ethanol
  • 2-(2-chloroethoxy)ethylamine

Uniqueness

N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a chlorinated phenoxy group and an amine group allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2.C2H2O4/c1-12-5-6-13(16)14(11-12)19-10-9-18-8-7-17-15(2,3)4;3-1(4)2(5)6/h5-6,11,17H,7-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTJYKFYWBCUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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